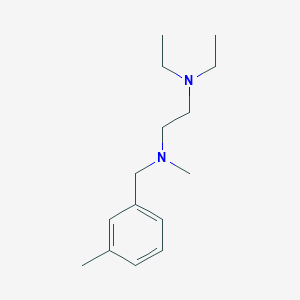
3-(2-oxo-1-pyrrolidinyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-1-pyrrolidinyl)benzohydrazide, also known as OPBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OPBH is a hydrazide derivative of benzoylpyrrolidine and has been synthesized using various methods. In
Scientific Research Applications
3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. Research studies have also reported the potential use of 3-(2-oxo-1-pyrrolidinyl)benzohydrazide as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The exact mechanism of action of 3-(2-oxo-1-pyrrolidinyl)benzohydrazide is not fully understood. However, research studies have suggested that 3-(2-oxo-1-pyrrolidinyl)benzohydrazide may exert its biological activities by inhibiting the activity of enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in the inflammatory response. 3-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been reported to exhibit various biochemical and physiological effects. Research studies have shown that 3-(2-oxo-1-pyrrolidinyl)benzohydrazide can inhibit the activity of COX-2 and PDE-4, which are involved in the inflammatory response. 3-(2-oxo-1-pyrrolidinyl)benzohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been reported to exhibit antimicrobial activity against various microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-oxo-1-pyrrolidinyl)benzohydrazide in lab experiments is its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 3-(2-oxo-1-pyrrolidinyl)benzohydrazide has been reported to exhibit various biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using 3-(2-oxo-1-pyrrolidinyl)benzohydrazide in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Future Directions
There are several future directions for the research on 3-(2-oxo-1-pyrrolidinyl)benzohydrazide. One of the future directions is to explore the potential use of 3-(2-oxo-1-pyrrolidinyl)benzohydrazide as a fluorescent probe for the detection of metal ions. Another future direction is to investigate the potential use of 3-(2-oxo-1-pyrrolidinyl)benzohydrazide as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Furthermore, future research studies should focus on the evaluation of the toxicity of 3-(2-oxo-1-pyrrolidinyl)benzohydrazide and its derivatives to ensure their safety for human use.
Synthesis Methods
3-(2-oxo-1-pyrrolidinyl)benzohydrazide can be synthesized using various methods, including the reaction of 2-oxo-1-pyrrolidinecarboxylic acid with benzoyl hydrazine, or the reaction of benzoylpyrrolidine with hydrazine hydrate. Another method involves the reaction of 2-oxo-1-pyrrolidinecarboxylic acid with benzoyl chloride followed by the reaction with hydrazine hydrate. The synthesis of 3-(2-oxo-1-pyrrolidinyl)benzohydrazide using these methods has been reported in various research studies.
properties
IUPAC Name |
3-(2-oxopyrrolidin-1-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-13-11(16)8-3-1-4-9(7-8)14-6-2-5-10(14)15/h1,3-4,7H,2,5-6,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLWFFNRHWTYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Oxopyrrolidin-1-yl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)



![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)



![N-(3-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5799268.png)
![{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)
![2-chloro-4-methyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5799272.png)
![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)